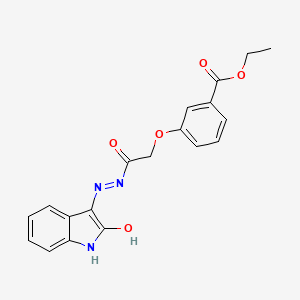

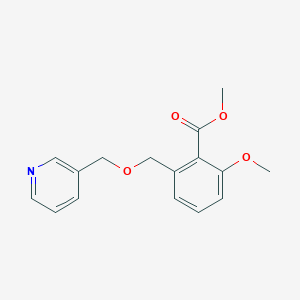

![molecular formula C18H19ClO3 B6339751 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-22-0](/img/structure/B6339751.png)

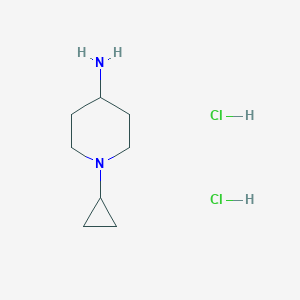

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester” is an ester derivative of benzoic acid. It contains a methoxy group (-OCH3) and a chlorophenyl group (a phenyl ring with a chlorine atom attached), both of which can significantly affect the compound’s properties .

Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions and results in the formation of a carboxylic acid and an alcohol .Wissenschaftliche Forschungsanwendungen

Environmental Presence and Effects

Parabens, which share structural similarities with the compound due to the presence of benzoic acid esters, are widely used as preservatives in various products. Research has highlighted the occurrence, fate, and behavior of parabens in aquatic environments, noting their presence in water bodies due to consumer product usage. Despite treatments effectively removing them from wastewater, parabens persist in the environment, necessitating further study on their long-term effects and degradation products, especially their interaction with chlorine and the stability of chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Safety Evaluation

The safety and toxicity profiles of chemical compounds similar to "2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester" have been a research focus, particularly concerning their use in consumer products. Methyl paraben, for example, has been extensively reviewed, with findings indicating its generally low toxicity and rapid metabolism in the body. However, its potential as a weak endocrine disruptor has led to ongoing discussions regarding safe levels of exposure (Soni, Taylor, Greenberg, & Burdock, 2002).

Analytical Method Development

The development of analytical methods for identifying and quantifying ester compounds in various matrices is crucial for both environmental monitoring and ensuring product safety. Techniques such as HPLC, spectrophotometry, and electrokinetic capillary electrophoresis have been applied to detect paraben compounds in cosmetics, highlighting the importance of reliable detection methods for managing and regulating the use of these chemicals (J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Polymer and Material Science Applications

Esters play a significant role in polymer and material science, with research into esterification reactions offering pathways to new materials with specific properties. The alkoxycarbonylation of unsaturated phytogenic substrates, for example, presents opportunities for producing ester products used in advanced chemical products, including polymers (Sevostyanova & Batashev, 2023).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids and their esters, which mfcd12546668 is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic esters like mfcd12546668 can participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters like mfcd12546668 are known to be involved in sm coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which MFCD12546668 is a part of, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of MFCD12546668.

Result of Action

Boronic esters like mfcd12546668 are known to be valuable building blocks in organic synthesis .

Action Environment

It’s known that the hydrolysis rate of some phenylboronic pinacol esters, which mfcd12546668 is a part of, is considerably accelerated at physiological ph . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.

Eigenschaften

IUPAC Name |

methyl 2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO3/c1-21-16-11-5-9-14(17(16)18(20)22-2)8-3-6-13-7-4-10-15(19)12-13/h4-5,7,9-12H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLWKEYLTYACEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

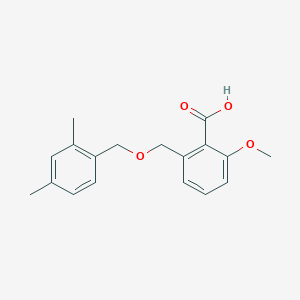

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

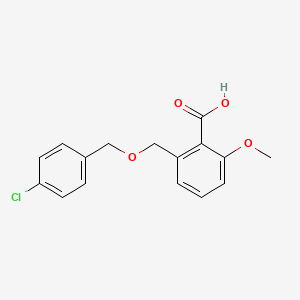

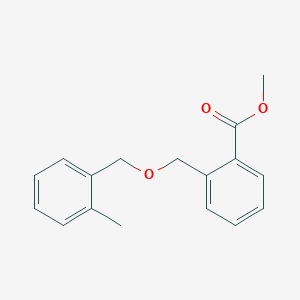

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

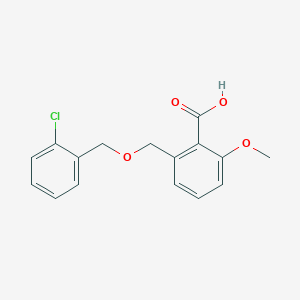

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)